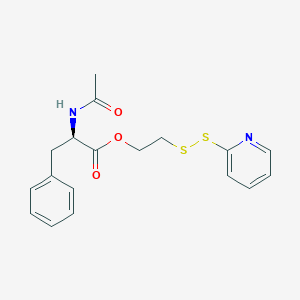
Aphepds
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aphepds are a group of small peptides that have gained significant attention in recent years due to their potential applications in scientific research. These peptides are known for their ability to bind to specific receptors and modulate various signaling pathways, making them valuable tools for studying cellular processes and developing new drugs. In
Wirkmechanismus
The mechanism of action of aphepds varies depending on the specific peptide and receptor involved. However, in general, aphepds bind to specific receptors and modulate downstream signaling pathways. For example, aphepds that bind to GPCRs can activate or inhibit intracellular signaling pathways, depending on the specific receptor and ligand involved. This can lead to changes in cellular processes such as gene expression, protein synthesis, and ion channel activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of aphepds also vary depending on the specific peptide and receptor involved. However, in general, aphepds can modulate various cellular processes, including neurotransmission, hormone secretion, immune response, and cardiovascular function. For example, aphepds that bind to GPCRs can regulate neurotransmitter release, hormone secretion, and immune cell activation. Aphepds that bind to ion channels can modulate the activity of these channels, leading to changes in membrane potential and cellular excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using aphepds in lab experiments is their high selectivity and specificity. Aphepds can be designed to bind to specific receptors with high affinity and selectivity, allowing for precise modulation of downstream signaling pathways. Additionally, aphepds can be easily synthesized using SPPS techniques, allowing for the rapid and efficient production of large quantities of peptides.
However, there are also some limitations to using aphepds in lab experiments. One limitation is that aphepds may have off-target effects, leading to unintended modulation of signaling pathways. Additionally, aphepds may have limited stability and bioavailability, making them difficult to use in vivo.
Zukünftige Richtungen
There are many potential future directions for research on aphepds. One area of interest is the development of new aphepds that target specific receptors and signaling pathways. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the use of aphepds in combination with other drugs or therapies, such as gene therapy or immunotherapy. Additionally, research on the pharmacokinetics and pharmacodynamics of aphepds could lead to improved understanding of their efficacy and safety in vivo.
Conclusion
In conclusion, aphepds are a group of small peptides that have significant potential for scientific research. Their ability to bind to specific receptors and modulate downstream signaling pathways makes them valuable tools for studying cellular processes and developing new drugs. While there are some limitations to using aphepds in lab experiments, their high selectivity and specificity make them a promising area of research for the future.
Synthesemethoden
The synthesis of aphepds involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and efficient production of large quantities of peptides with high purity and specificity. The SPPS process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained, and the peptide is then cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
Aphepds have a wide range of potential applications in scientific research. They can be used to study the role of specific signaling pathways in cellular processes, as well as to develop new drugs that target these pathways. For example, aphepds that bind to G protein-coupled receptors (GPCRs) can be used to study the signaling pathways involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response. Aphepds can also be used to develop new drugs for the treatment of diseases that are associated with dysregulated signaling pathways, such as cancer, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
144909-58-0 |
|---|---|
Produktname |
Aphepds |
Molekularformel |
C18H20N2O3S2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1 |
InChI-Schlüssel |
SKVXGEYZTVBVBA-MRXNPFEDSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
Andere CAS-Nummern |
144909-58-0 |
Synonyme |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
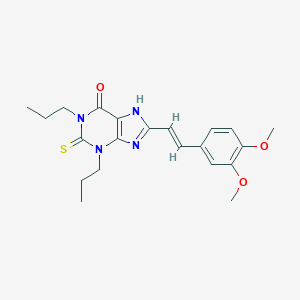
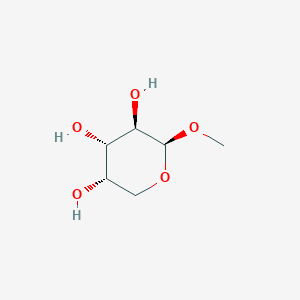
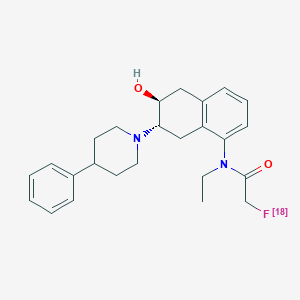
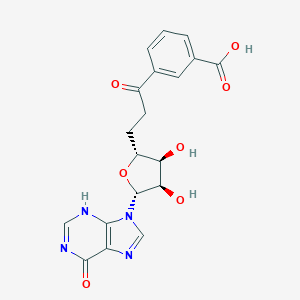
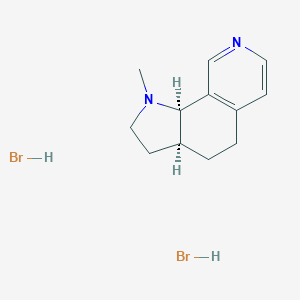
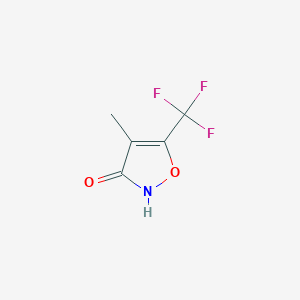
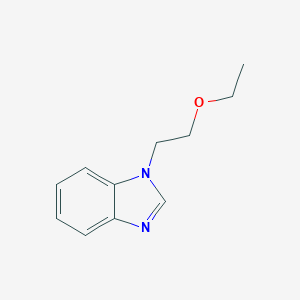
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)